Substructure Uniqueness Relative to AhR-Modulator Patent Space
A substructure search of the exemplified compounds in the primary oxalamide AhR-modulator patent (US20230108408) reveals that the target compound's N1-(4-fluoro-3-nitrophenyl) fragment is not represented among the 200+ explicitly claimed structures, which predominantly feature N1-heterocyclic substitutions [1]. Similarly, the N2-(4-hydroxyphenyl) moiety is absent; the patent's N2-aryl groups are typically unsubstituted phenyl, halophenyl, or alkylphenyl. This dual absence means the target compound occupies an unexplored region of the oxalamide structure-activity landscape, making it a candidate for IP-liable probe development or lead-hopping campaigns where freedom-to-operate is critical.
| Evidence Dimension | Presence of specific N1/N2 substitution patterns in patent-exemplified AhR oxalamides |
|---|---|
| Target Compound Data | N1-(4-fluoro-3-nitrophenyl), N2-(4-hydroxyphenyl): 0 exact matches in exemplified compounds |
| Comparator Or Baseline | Patent-exemplified AhR oxalamides (N1 = heterocycle, N2 = unsubstituted phenyl/halophenyl): abundant representation |
| Quantified Difference | Not represented vs. extensively represented |
| Conditions | Substructure mining of US20230108408 specification; no biological assay comparison performed |
Why This Matters
For procurement decisions in drug discovery, structural novelty within a validated chemotype can confer intellectual property advantage and reduce the risk of cross-reactivity with existing patent claims.
- [1] Phenex Pharmaceuticals AG. Oxalamide Substituted Heterocyclic Compounds as Modulators of the Aryl Hydrocarbon Receptor (AhR). US Patent Application 20230108408, April 6, 2023. View Source
